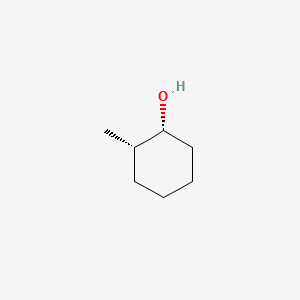

cis-2-Methylcyclohexanol

Description

Structure

3D Structure

Properties

CAS No. |

7443-70-1 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(1S,2R)-2-methylcyclohexan-1-ol |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |

InChI Key |

NDVWOBYBJYUSMF-RQJHMYQMSA-N |

SMILES |

CC1CCCCC1O |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1O |

Canonical SMILES |

CC1CCCCC1O |

Other CAS No. |

7443-70-1 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclohexanol is a cyclic alcohol that, along with its trans isomer, serves as a valuable building block and intermediate in organic synthesis. Its stereochemistry plays a crucial role in directing the outcome of various chemical transformations, making a thorough understanding of its chemical and physical properties essential for its effective utilization in research and development, including in the synthesis of pharmaceutical compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of relevant chemical processes.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are fundamental for its handling, purification, and application in chemical synthesis.

General Properties

| Property | Value |

| Chemical Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [1] |

| CAS Number | 7443-70-1[1][2] |

| Appearance | Liquid[1] |

| IUPAC Name | cis-2-Methylcyclohexan-1-ol |

Physical Properties

| Property | Value |

| Melting Point | 6-8 °C[1][3] |

| Boiling Point | 165 °C (at 760 mmHg)[1][3] |

| Density | 0.936 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.465[1] |

| Solubility | Slightly soluble in water.[3] |

| Flash Point | 58.89 °C (138.00 °F)[4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.

Synthesis of 2-Methylcyclohexanol (B165396) (cis/trans mixture) via Reduction of 2-Methylcyclohexanone (B44802)

This protocol describes the reduction of 2-methylcyclohexanone to a mixture of cis- and trans-2-methylcyclohexanol (B1360119) using sodium borohydride (B1222165).

Materials:

-

2-Methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-methylcyclohexanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution. Hydrogen gas will be evolved, so ensure proper ventilation.

-

After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 30 minutes.

-

Quench the reaction by slowly adding 3 M NaOH solution to decompose the borate (B1201080) esters.

-

Extract the product into dichloromethane using a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, a mixture of cis- and trans-2-methylcyclohexanol.

Purification and Separation of this compound

The separation of the cis and trans isomers of 2-methylcyclohexanol can be achieved by gas chromatography.

Gas Chromatography (GC) Conditions:

-

Column: A polar capillary column (e.g., Carbowax) is typically used.

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C (Flame Ionization Detector - FID)

-

Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

The cis isomer generally has a shorter retention time than the trans isomer on a polar column.

Dehydration of this compound

This protocol describes the acid-catalyzed dehydration of this compound to form a mixture of alkenes.

Materials:

-

This compound

-

Concentrated phosphoric acid (85%) or sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place this compound in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated phosphoric acid or sulfuric acid.

-

Set up a simple distillation apparatus.

-

Gently heat the mixture to distill the alkene products as they are formed. The boiling points of the expected products (1-methylcyclohexene and 3-methylcyclohexene) are lower than that of the starting alcohol.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous calcium chloride.

-

The resulting liquid is a mixture of alkene products.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) at approximately 3.78 ppm. The methyl group protons appear as a doublet around 0.94 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the hydroxyl group (C-1) in the cis isomer typically resonates at a distinct chemical shift compared to the trans isomer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. A C-O stretching vibration is observed around 1050-1150 cm⁻¹.

Mandatory Visualizations

Synthesis of 2-Methylcyclohexanol Workflow

Caption: Workflow for the synthesis of 2-methylcyclohexanol.

Dehydration of this compound Reaction Mechanism (E1)

Caption: E1 mechanism for the dehydration of this compound.

References

An In-depth Technical Guide to cis-2-Methylcyclohexanol (CAS: 7443-70-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclohexanol, with the CAS number 7443-70-1, is a cyclic alcohol that serves as a versatile building block in organic synthesis. Its stereochemistry and functional group make it a valuable intermediate in the preparation of various organic molecules, including those with potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its known applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7443-70-1 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 6-8 °C | [3] |

| Boiling Point | 165 °C | [3] |

| Density | 0.936 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.465 | [3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |

| Solubility | Slightly miscible with water. | [4] |

| InChI Key | NDVWOBYBJYUSMF-RQJHMYQMSA-N | [3] |

| SMILES | C[C@@H]1CCCC[C@@H]1O | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Peak Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| A | 3.776 | m | J(A,B)=5.3 Hz, J(A,F)=J(A,C)=2.7 Hz |

| B | 1.744 | m | |

| C | 1.64 | m | J(C,K)=7.2 Hz |

| D | 1.64 to 1.54 | m | |

| E | 1.53 | m | |

| F | 1.50 | m | |

| G | 1.45 to 1.32 | m | |

| J | 1.27 | m | |

| K | 0.942 | d |

Reference:[5]

Detailed peak assignments for the ¹³C NMR spectrum are available in various databases and literature.[6][7]

The IR spectrum of this compound exhibits characteristic peaks for an alcohol. A broad peak is typically observed in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and the C-O stretching vibration appears in the 1000-1260 cm⁻¹ region.[8]

The mass spectrum of this compound can be accessed through databases such as the NIST WebBook.[9] The fragmentation pattern is consistent with that of a cyclic alcohol, often showing a loss of water (M-18) and other characteristic fragments.[10]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key subsequent reaction are provided below.

Synthesis of this compound via Reduction of 2-Methylcyclohexanone (B44802)

A common and effective method for the preparation of this compound is the reduction of 2-methylcyclohexanone using sodium borohydride (B1222165). This reaction proceeds with good stereoselectivity, favoring the formation of the cis isomer.[2][11]

Materials:

-

2-Methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Dichloromethane

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Large test tube or round-bottom flask

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

-

Ice-water bath

Procedure:

-

In a large test tube or a round-bottom flask, dissolve 0.9 mL of 2-methylcyclohexanone in 4 mL of dichloromethane.[11]

-

Cool the mixture in an ice-water bath.

-

Carefully and portion-wise, add 0.15 g of sodium borohydride to the cooled solution. Expect a vigorous bubbling reaction.[11]

-

After the initial effervescence subsides, remove the reaction vessel from the ice bath and allow it to stir at room temperature for 20 minutes.[2]

-

Pour the reaction mixture into a separatory funnel.

-

Add 5 mL of 3 M sodium hydroxide solution and 5 mL of water to the separatory funnel.[11]

-

Extract the aqueous layer with three 5 mL portions of dichloromethane. Combine the organic extracts.

-

Wash the combined organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude this compound as an oil.

-

Determine the mass of the product and calculate the percentage yield. The product can be further purified by distillation if required.

Acid-Catalyzed Dehydration of this compound

The dehydration of 2-methylcyclohexanol (B165396) is a classic elimination reaction in organic chemistry, typically yielding a mixture of 1-methylcyclohexene and 3-methylcyclohexene.[12][13] This reaction is often used to illustrate Zaitsev's rule.

Materials:

-

This compound

-

9 M Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (25 mL or 50 mL)

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Ice-water bath

Procedure:

-

In a 25 mL round-bottom flask, combine 5 mL of this compound and 3 mL of 9 M sulfuric acid. Add a magnetic stir bar or boiling chips.[12]

-

Assemble a fractional distillation apparatus, ensuring the collection flask is cooled in an ice-water bath.[12]

-

Gently heat the reaction mixture using a heating mantle. Collect the distillate that boils below 100 °C.

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the organic product by adding a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and allow it to stand for 10-15 minutes until the liquid is clear.

-

Carefully decant or filter the dried product into a tared vial.

-

Determine the mass of the product mixture and calculate the percentage yield.

-

The product mixture can be analyzed by gas chromatography to determine the ratio of the isomeric methylcyclohexenes.[14]

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis. Its applications span various fields, including the development of pharmaceuticals and fragrances.

Role in Pharmaceutical Synthesis

Use in Chemical Research

The dehydration of 2-methylcyclohexanol is a frequently studied reaction in academic and research settings to investigate the principles of elimination reactions, stereochemistry, and reaction mechanisms (E1 vs. E2).[4][17] The product distribution provides insights into carbocation stability and the application of Zaitsev's rule.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Personal Protective Equipment (PPE):

-

Eyeshields, faceshields, and gloves are recommended.

-

Use in a well-ventilated area or with a suitable respirator.

Reference:[3]

Conclusion

This compound (CAS 7443-70-1) is a well-characterized cyclic alcohol with established physicochemical and spectroscopic properties. Detailed and reliable protocols for its synthesis and its common reaction, acid-catalyzed dehydration, are readily available. While its direct application in drug development is not extensively documented in publicly accessible sources, its role as a chiral building block and a tool for studying fundamental organic reactions is clear. This technical guide provides researchers and scientists with the core information necessary for the safe and effective use of this compound in a laboratory setting.

References

- 1. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TRANS-2-METHYLCYCLOHEXANOL(7443-52-9) 13C NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound(7443-70-1) 1H NMR [m.chemicalbook.com]

- 6. This compound(7443-70-1) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(7443-70-1) IR Spectrum [chemicalbook.com]

- 9. Cyclohexanol, 2-methyl-, cis- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. turbo.vernier.com [turbo.vernier.com]

- 13. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]

- 14. benchchem.com [benchchem.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. nbinno.com [nbinno.com]

- 17. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]

An In-depth Technical Guide to the Molecular Structure of cis-2-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of cis-2-methylcyclohexanol, a key chiral building block in organic synthesis. The document delves into its stereochemistry, conformational analysis, and spectroscopic properties. Detailed experimental protocols for its synthesis and characterization are provided, along with tabulated quantitative data for easy reference. Advanced visualizations of its conformational equilibrium and reaction mechanisms are presented to facilitate a deeper understanding of its chemical behavior. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction

This compound is a cycloaliphatic alcohol that exists as a pair of enantiomers, (1R,2S)-2-methylcyclohexanol and (1S,2R)-2-methylcyclohexanol. Its structure, characterized by a cyclohexane (B81311) ring with a methyl and a hydroxyl group on adjacent carbons in a cis configuration, gives rise to interesting stereochemical and conformational properties. Understanding these properties is crucial for its application in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise stereochemical control is paramount. This guide provides an in-depth analysis of its molecular architecture.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered carbon ring. The "cis" designation indicates that the methyl (-CH₃) and hydroxyl (-OH) substituents are located on the same side of the cyclohexane ring plane. The molecule has two chiral centers at C1 (bearing the hydroxyl group) and C2 (bearing the methyl group).

Conformational Analysis

Like cyclohexane, this compound predominantly exists in two interconverting chair conformations. The stability of these conformers is dictated by the steric interactions of the axial and equatorial substituents. The two chair conformations of this compound are in equilibrium: one with an axial hydroxyl group and an equatorial methyl group (ax-OH, eq-CH₃), and the other with an equatorial hydroxyl group and an axial methyl group (eq-OH, ax-CH₃).

It is a well-established principle in conformational analysis that bulkier substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain.[1][2] The methyl group is sterically bulkier than the hydroxyl group. Consequently, the conformation with the methyl group in the equatorial position and the hydroxyl group in the axial position is the more stable and therefore the predominant conformer at equilibrium.[1]

Quantitative Conformational Energy

The energy difference between the two chair conformations can be estimated using A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial positions for a given substituent on a cyclohexane ring.[3][4]

| Substituent | A-value (kcal/mol) |

| Methyl (-CH₃) | 1.74[4] |

| Hydroxyl (-OH) | 0.9 (in protic solvents)[5] |

Table 1: A-values for Methyl and Hydroxyl Substituents

For the less stable conformer (eq-OH, ax-CH₃), the primary source of steric strain is the 1,3-diaxial interactions of the axial methyl group with the axial hydrogens on the same side of the ring. For the more stable conformer (ax-OH, eq-CH₃), the smaller hydroxyl group occupies the axial position. The Gibbs free energy difference (ΔΔG°) between the two conformers can be approximated by the difference in their A-values:

ΔΔG° = A(CH₃) - A(OH) = 1.74 kcal/mol - 0.9 kcal/mol = 0.84 kcal/mol

This positive value indicates that the conformer with the equatorial methyl group is more stable by approximately 0.84 kcal/mol.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants are sensitive to the axial or equatorial orientation of the protons and carbons.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H1 | 3.78 | m | CH-OH | |

| H2 | 1.74 | m | CH-CH₃ | |

| CH₃ | 0.94 | d | 7.2 | -CH₃ |

| Ring Protons | 1.2-1.8 | m | Cyclohexane ring |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| C1 | 70.8 | C-OH |

| C2 | 34.5 | C-CH₃ |

| C3 | 31.5 | CH₂ |

| C4 | 24.8 | CH₂ |

| C5 | 25.7 | CH₂ |

| C6 | 35.1 | CH₂ |

| CH₃ | 17.8 | -CH₃ |

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃) [6]

Experimental Protocols

Synthesis of this compound

A common and stereoselective method for the synthesis of this compound is the reduction of 2-methylcyclohexanone (B44802). The choice of reducing agent can influence the diastereoselectivity of the reaction.

Protocol: Reduction of 2-Methylcyclohexanone using Sodium Borohydride (B1222165)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 eq) in ethanol (B145695) at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is used to determine the purity of the synthesized compound and to identify any isomeric impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, notably the broad O-H stretch of the alcohol and the C-H stretches of the cycloalkane.

Chemical Reactivity and Mechanisms

A characteristic reaction of this compound is its acid-catalyzed dehydration to form a mixture of alkenes. This reaction can proceed via either an E1 or E2 mechanism, depending on the reaction conditions.

Dehydration of this compound (E1 Mechanism)

Under acidic conditions and heat, the hydroxyl group is protonated to form a good leaving group (water). Departure of water results in a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from an adjacent carbon then yields the alkene products, primarily 1-methylcyclohexene (Zaitsev's product).

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. Its stereochemistry, conformational preferences, and spectroscopic features have been thoroughly discussed. The provided experimental protocols offer practical guidance for its synthesis and characterization. The visualizations of its conformational dynamics and reaction pathways are intended to enhance the understanding of its chemical properties. This comprehensive resource will be of significant value to researchers and professionals working with this important chiral molecule.

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. This compound | C7H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. Calculate the difference in Gibbs free energy in kilojoules per mole betw.. [askfilo.com]

- 6. Solved The two alternative chair conformations of cis | Chegg.com [chegg.com]

Introduction to the Stereoisomerism of 2-Methylcyclohexanol

An In-depth Technical Guide to the Stereoisomerism of cis-2-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomerism of this compound, a key chiral building block in organic synthesis. Understanding the stereochemical nuances of this molecule is critical for applications in drug development and materials science, where specific stereoisomers can exhibit vastly different biological activities and physical properties.

2-Methylcyclohexanol (B165396) possesses two stereogenic centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the methyl group). This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other. The two diastereomeric pairs are designated as cis and trans, depending on the relative orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring.

-

Cis Isomers : The hydroxyl and methyl groups are on the same side of the ring.

-

Trans Isomers : The hydroxyl and methyl groups are on opposite sides of the ring.

This guide will focus on the stereoisomerism of the cis diastereomer.

Enantiomers of this compound

The cis configuration of 2-methylcyclohexanol exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The enantiomers of this compound are (1R, 2S)-2-methylcyclohexanol and (1S, 2R)-2-methylcyclohexanol.

Conformational Analysis of this compound

The cyclohexane ring in this compound exists predominantly in a chair conformation. Due to the cis relationship, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts these positions.

The two possible chair conformations for a given enantiomer (e.g., (1R, 2S)-2-methylcyclohexanol) are in equilibrium:

-

Hydroxyl group axial, methyl group equatorial.

-

Hydroxyl group equatorial, methyl group axial.

The relative stability of these conformers is determined by the steric strain introduced by the axial substituents. This is quantified by A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent.[1][2]

-

A-value (Methyl) : ~1.7-1.8 kcal/mol[1]

-

A-value (Hydroxyl) : ~0.6-0.9 kcal/mol (can be solvent-dependent)[1][3]

Since the A-value for the methyl group is significantly higher than that for the hydroxyl group, the conformation with the bulkier methyl group in the equatorial position is more stable. This minimizes unfavorable 1,3-diaxial interactions.

Physicochemical Properties

The stereoisomers of 2-methylcyclohexanol are separable and possess distinct physical properties. While data for the individual enantiomers is sparse, properties for the racemic cis and trans isomers are available.

| Property | This compound (racemic) | trans-2-Methylcyclohexanol (racemic) | Reference(s) |

| Boiling Point | 165 °C | 163-166 °C (mixture) | [4][5] |

| Melting Point | 6-8 °C | -9.5 °C (mixture) | [4][5] |

| Density (at 25 °C) | 0.936 g/mL | 0.93 g/mL (mixture) | [4][5] |

| Refractive Index (n20/D) | 1.465 | 1.462 (mixture) | [4] |

| Specific Rotation | Not available | Not available |

Note: Data for the trans isomer is often reported for a mixture of cis and trans isomers.

Experimental Protocols

Separation of Stereoisomers

Diastereomer Separation (Cis/Trans): The cis and trans diastereomers of 2-methylcyclohexanol can be separated using standard chromatographic techniques such as gas chromatography (GC) or column chromatography, owing to their different physical properties (e.g., boiling point and polarity).

Enantiomeric Resolution (Separation of Enantiomers): Resolving the racemic mixture of this compound into its individual enantiomers requires a chiral method.

Protocol: Enzymatic Kinetic Resolution (General Procedure) This method utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer.[6]

-

Acylation Setup: The racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane) with an acylating agent (e.g., vinyl acetate).

-

Enzyme Addition: A lipase (B570770), such as immobilized Candida antarctica lipase B (CALB), is added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) of both the unreacted alcohol and the newly formed ester.

-

Separation: The enzyme is removed by filtration. The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can be separated by column chromatography.

-

Hydrolysis: The separated ester is then hydrolyzed to yield the other enantiomer of the alcohol.

Characterization

Gas Chromatography (GC): GC is a powerful tool for analyzing the purity and composition of 2-methylcyclohexanol isomers.

Protocol: Analysis of Dehydration Products (Illustrative Example) This protocol describes the analysis of products from the acid-catalyzed dehydration of 2-methylcyclohexanol, which can be adapted for purity analysis of the alcohol isomers.[7][8]

-

Sample Preparation: A small aliquot of the sample (e.g., 1 µL) is dissolved in a volatile solvent like hexane (B92381) or dichloromethane.

-

Injection: The sample is injected into the GC instrument, which is equipped with a suitable capillary column (e.g., a polar Carbowax or a non-polar silicone-based column).

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to ensure efficient separation.

-

Detection: As the components elute from the column, they are detected by a flame ionization detector (FID) or a mass spectrometer (MS).

-

Analysis: The resulting chromatogram shows peaks corresponding to each component. The retention time is used for identification (by comparison with standards), and the peak area is used to determine the relative amount of each isomer.

Conclusion

The stereoisomerism of this compound is a multifaceted topic with significant implications for its application in chemical synthesis. A thorough understanding of its enantiomeric and conformational properties is essential for researchers and professionals in the field. The ability to separate and characterize these stereoisomers allows for the selective use of the desired isomer, which is often crucial for achieving the targeted biological activity or material properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. This compound 98 7443-70-1 [sigmaaldrich.com]

- 5. ICSC 0294 - 2-METHYLCYCLOHEXANOL [inchem.org]

- 6. benchchem.com [benchchem.com]

- 7. turbo.vernier.com [turbo.vernier.com]

- 8. webassign.net [webassign.net]

An In-depth Technical Guide to the Stereoselective Synthesis of cis-2-Methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of cis-2-methylcyclohexanol, a valuable intermediate in organic synthesis. The document focuses on a beginner-friendly, stereoselective method, offering detailed experimental protocols, quantitative data analysis, and visual aids to facilitate understanding and execution.

Introduction

This compound is a chiral alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemical arrangement of the hydroxyl and methyl groups on the cyclohexane (B81311) ring is crucial for its reactivity and biological activity. This guide details the stereoselective reduction of 2-methylcyclohexanone (B44802) to yield the cis-isomer as the major product.

Reaction Mechanism and Stereoselectivity

The synthesis of 2-methylcyclohexanol (B165396) is most commonly achieved through the reduction of the corresponding ketone, 2-methylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent employed.

The carbonyl group of 2-methylcyclohexanone can be attacked by a hydride reagent from two faces: the axial and the equatorial face.

-

Axial Attack: The hydride attacks from the top face of the cyclohexane ring, leading to the formation of the trans-isomer where the hydroxyl group is in the equatorial position. This pathway is generally favored by small, unhindered reducing agents.

-

Equatorial Attack: The hydride attacks from the bottom face, resulting in the cis-isomer with the hydroxyl group in the axial position. This approach is favored by bulky, sterically hindered reducing agents that preferentially attack from the less hindered equatorial side.

This principle allows for the selective synthesis of either the cis or trans isomer by choosing an appropriate reducing agent. For the synthesis of this compound, a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) is highly effective. In contrast, a less sterically demanding reducing agent like sodium borohydride (B1222165) (NaBH₄) will predominantly yield the trans-isomer.

Data Presentation

The choice of reducing agent significantly impacts the diastereomeric ratio of the 2-methylcyclohexanol product. The following table summarizes the typical outcomes for the reduction of 2-methylcyclohexanone.

| Reducing Agent | Reagent Type | Major Product | Diastereomeric Ratio (cis:trans) |

| L-Selectride® | Bulky | This compound | >99:1 |

| Sodium Borohydride (NaBH₄) | Non-bulky | trans-2-Methylcyclohexanol | ~25:75 |

Experimental Protocols

This section provides detailed methodologies for both the stereoselective synthesis of this compound and a non-selective comparison method.

Stereoselective Synthesis of this compound using L-Selectride®

This protocol is designed for the high-yield, stereoselective synthesis of the cis-isomer.

Materials:

-

2-Methylcyclohexanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (deionized)

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Septa

-

Inert gas supply (Argon or Nitrogen)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reactants: In the flask, prepare a 0.3 M solution of 2-methylcyclohexanone in anhydrous THF. For example, to 1.0 g of 2-methylcyclohexanone (8.9 mmol), add approximately 30 mL of anhydrous THF.

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Addition of L-Selectride®: Slowly add 1.2 equivalents of L-Selectride® (1.0 M solution in THF) dropwise to the stirred solution of the ketone via syringe. For 8.9 mmol of the ketone, this corresponds to approximately 10.7 mL of the L-Selectride® solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching: While still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of water.

-

Warming: Allow the mixture to warm to room temperature.

-

Work-up: Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the borane (B79455) byproducts. Caution: This can be a vigorous reaction. Stir the mixture for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic extracts with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Non-Selective Synthesis of 2-Methylcyclohexanol using Sodium Borohydride (for comparison)

This protocol will yield a mixture of cis and trans isomers, with the trans isomer being the major product.

Materials:

-

2-Methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water (deionized)

-

Sodium hydroxide (NaOH) solution (3 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Test tube or small flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a large test tube or a small flask, dissolve 2-methylcyclohexanone in methanol. For example, dissolve 0.9 mL of 2-methylcyclohexanone in 4 mL of methanol.

-

Cooling: Cool the solution in an ice-water bath.

-

Addition of NaBH₄: Carefully and portion-wise, add an excess of sodium borohydride to the cooled solution. For the given amount of ketone, approximately 0.15 g of NaBH₄ can be used. A vigorous bubbling reaction will occur.

-

Reaction: After the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stand at room temperature for 20 minutes, with stirring.

-

Work-up: Pour the reaction mixture into a separatory funnel. Add water and a 3 M sodium hydroxide solution to decompose the borate (B1201080) salts.

-

Extraction: Extract the product with dichloromethane (3 x 5 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product as an oil.

Mandatory Visualization

Signaling Pathway: Stereoselective Reduction of 2-Methylcyclohexanone

Caption: Stereoselective reduction of 2-methylcyclohexanone.

Experimental Workflow: Synthesis of this compound

Caption: Experimental workflow for this compound synthesis.

Purification and Characterization

The crude product obtained from the synthesis can be purified by flash column chromatography on silica (B1680970) gel. A suitable eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to first elute the less polar trans-isomer followed by the more polar cis-isomer.

The purified this compound can be characterized by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton attached to the carbon bearing the hydroxyl group in the cis-isomer typically appears as a broad singlet or a multiplet around 3.8 ppm in CDCl₃. The methyl group protons will appear as a doublet around 0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon bearing the hydroxyl group in the cis-isomer will have a characteristic chemical shift in the range of 65-75 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A C-O stretching band will be observed around 1050-1150 cm⁻¹.[1][2]

References

cis-2-Methylcyclohexanol physical characteristics

An In-depth Technical Guide to the Physical Characteristics of cis-2-Methylcyclohexanol

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document details key physical constants, outlines methodologies for their experimental determination, and illustrates the relationships between these properties.

Core Physical Properties

This compound is a colorless, viscous liquid with a characteristic odor.[1] It is an organic compound with the chemical formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[2] The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Characteristic | Value | Conditions |

| Molecular Weight | 114.19 g/mol | - |

| Boiling Point | 165 °C | At 760.00 mm Hg[2][3][4][5] |

| Melting Point | 6-8 °C | -[4][5] |

| Density | 0.936 g/mL | At 25 °C[4][5] |

| 0.936 to 0.939 g/mL | At 20 °C[3] | |

| Refractive Index | 1.465 | At 20 °C, 589 nm (n20/D)[4][5] |

| 1.464 to 1.467 | At 20 °C[3] | |

| Solubility in Water | 9140 mg/L (estimated) | At 25 °C[3] |

| Slightly soluble | -[6] | |

| Flash Point | 58.89 °C (138.00 °F) | TCC[3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical characteristics of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For small sample volumes, a micro-boiling point determination is effective.[8][9]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block with a stirrer

-

Thermometer with a rubber stopper adapter

-

Small magnetic stir bar

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.[9]

-

Clamp the test tube in place within the heating block on a hot plate stirrer.[9]

-

Position the thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[9]

-

Turn on the stirrer to ensure gentle, even heating and prevent bumping.[8]

-

Begin heating the block. Observe the sample for boiling (bubble formation) and the condensation of vapor on the tube walls, creating a "reflux ring".[9]

-

Ensure the thermometer bulb is level with this reflux ring for an accurate measurement.

-

The stable temperature reading on the thermometer once the liquid is gently refluxing is the observed boiling point.[8][9]

Determination of Melting Point (Capillary Method)

Since this compound has a melting point above 0 °C, it can be solidified for this measurement. The capillary method is a common technique for determining the melting point of a solid.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Freezer or ice bath to solidify the sample

Procedure:

-

Cool a small sample of this compound in a freezer or ice bath until it solidifies.

-

Crush the solidified sample into a fine powder.

-

Pack the powdered sample into the closed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.[12]

-

Decrease the heating rate to about 1-2 °C per minute to allow for thermal equilibrium.[11][12]

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire solid sample has turned into a clear liquid. The range between these two temperatures is the melting point range.[11]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[13] It can be determined by accurately measuring the mass of a known volume of the liquid.[14]

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

-

Thermometer to record the liquid's temperature

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer on the electronic balance and record it as m₁.[14][15]

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). For a pycnometer, fill it completely. Record the exact volume (V).[14][16]

-

Measure the combined mass of the cylinder/pycnometer and the liquid, and record it as m₂.[14][15]

-

The mass of the liquid (m) is calculated as m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m / V .[14]

-

Repeat the measurement multiple times and calculate the average to ensure precision.[15]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent when it enters the liquid and is a characteristic property.[17] An Abbe refractometer is a common instrument for this purpose.[17]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Allow the sample to equilibrate to the desired temperature (typically 20 °C), which can be maintained by a connected water bath.[3]

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is visible, adjust the dispersion compensator to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[18] A synthetic method can be used to determine the solubility of this compound in water.

Apparatus:

-

Test tubes with stoppers

-

Balance

-

Graduated cylinder or pipette

-

Water bath with temperature control

-

Spatula or dropper

Procedure:

-

Measure a precise volume of distilled water (e.g., 10 mL) into a test tube.[18]

-

Place the test tube in a water bath set to a constant temperature (e.g., 25 °C).[18]

-

Weigh a container with this compound.

-

Add a small, known amount of this compound to the test tube.[18]

-

Stopper the tube and shake it vigorously to facilitate dissolution.[18]

-

Continue adding small, weighed increments of the solute, shaking after each addition, until a slight cloudiness persists, indicating that the solution is saturated and no more solute will dissolve.[18]

-

Determine the total mass of the solute added by re-weighing the container.

-

The solubility can then be expressed as the mass of solute dissolved per volume or mass of the solvent (e.g., in g/100 mL or mg/L).

Visualization of Physical State Relationships

The physical state and properties of this compound are intrinsically linked to temperature. The following diagram illustrates the relationship between temperature changes and the compound's state, along with the key physical properties relevant to each state.

Caption: Relationship between temperature, physical state, and key properties of this compound.

References

- 1. ICSC 0294 - 2-METHYLCYCLOHEXANOL [inchem.org]

- 2. This compound [stenutz.eu]

- 3. (±)-cis-2-methyl cyclohexanol, 7443-70-1 [thegoodscentscompany.com]

- 4. This compound 98 7443-70-1 [sigmaaldrich.com]

- 5. This compound | 7443-70-1 [chemicalbook.com]

- 6. 7443-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Spectroscopic data of cis-2-Methylcyclohexanol

An In-depth Technical Guide to the Spectroscopic Data of cis-2-Methylcyclohexanol

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for acquiring the cited spectroscopic data and includes a visual representation of the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and saturated C-H bonds within the cyclohexyl ring.

Data Presentation: IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3500-3200 | O-H (Alcohol) | Stretching (Hydrogen-bonded) | Strong, Broad |

| 2960-2850 | C-H (Alkyl) | Stretching | Strong |

| 1260-1050 | C-O (Alcohol) | Stretching | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the stereochemistry and connectivity of the atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is complex due to the overlapping signals of the cyclohexane (B81311) ring protons.

Data Presentation: ¹H NMR Chemical Shifts and Coupling Constants

Solvent: CDCl₃, Frequency: 400 MHz

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| A | 3.776 | m | J(A,B)=5.3, J(A,F)=J(A,C)=2.7 | H-1 (CH-OH) |

| B | 1.744 | m | H-2 (CH-CH₃) | |

| C | 1.64 | m | J(C,K)=7.2 | Cyclohexane Ring Proton |

| D | 1.64 to 1.54 | m | Cyclohexane Ring Protons | |

| E | 1.53 | m | Cyclohexane Ring Proton | |

| F | 1.50 | m | Cyclohexane Ring Proton | |

| G | 1.45 to 1.32 | m | Cyclohexane Ring Protons | |

| J | 1.27 | m | Cyclohexane Ring Proton | |

| K | 0.942 | d | J(C,K)=7.2 | -CH₃ |

Data sourced from ChemicalBook.[3]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Data Presentation: ¹³C NMR Chemical Shifts

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~70-75 | C-1 (CH-OH) |

| ~35-40 | C-2 (CH-CH₃) |

| ~30-35 | Cyclohexane Ring Carbons |

| ~20-25 | Cyclohexane Ring Carbons |

| ~15-20 | -CH₃ |

Note: Specific peak assignments may require 2D NMR techniques for unambiguous confirmation.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Data Presentation: Mass Spectrometry Fragmentation Data

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (114.19 g/mol ).[4][6] The fragmentation pattern is characteristic of cyclic alcohols.

| m/z | Relative Abundance | Possible Fragment |

| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 96 | Moderate | [M - H₂O]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 71 | High | [C₅H₇O]⁺ or [C₅H₁₁]⁺ |

| 57 | Base Peak | [C₄H₉]⁺ |

Note: The relative abundances can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[2]

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

-

Data Acquisition for ¹³C NMR:

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[10]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. This compound(7443-70-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(7443-70-1) 13C NMR [m.chemicalbook.com]

- 6. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sc.edu [sc.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Safety and Handling of cis-2-Methylcyclohexanol

This guide provides comprehensive safety and handling information for cis-2-Methylcyclohexanol, intended for researchers, scientists, and professionals in drug development.

Identification

-

Synonyms: cis-(1R,2S)-2-methylcyclohexan-1-ol, Cyclohexanol, 2-methyl-, cis-[2]

Hazard Identification

This compound is classified as a hazardous substance.[9] The primary hazards associated with this chemical are:

-

Flammability: It is a flammable liquid and vapor.[5][9][10][11][12] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[9][13] Containers may explode when heated.[9][13]

-

Acute Toxicity: It is harmful if inhaled and may be harmful if swallowed.[10][11][12][13][14]

-

Skin Irritation: It may cause skin irritation.[13][14] Repeated or prolonged contact can lead to dermatitis.

-

Respiratory Tract Irritation: Inhalation may cause respiratory tract irritation.[13]

-

Target Organ Effects: Chronic exposure may lead to liver damage.[10][13]

GHS Hazard Statements:

First-Aid Measures

Immediate medical attention is required in case of significant exposure.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][13] If eye irritation persists, seek medical advice.[7][9]

-

Skin Contact: Remove all contaminated clothing immediately and wash the affected skin with plenty of soap and water for at least 15 minutes.[7][9][13] If skin irritation develops or persists, get medical attention.[13]

-

Inhalation: Move the victim to fresh air immediately.[13] If the person is not breathing, provide artificial respiration.[7] If breathing is difficult, administer oxygen.[13] Seek medical attention if symptoms occur or if you feel unwell.[7][9]

-

Ingestion: Do NOT induce vomiting.[7][13] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][7][9] Never give anything by mouth to an unconscious person.[7][10] Call a poison center or doctor if you feel unwell.[7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[7][10][13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[7]

-

Specific Hazards: The substance is a flammable liquid.[9][13] Vapors are heavier than air and may form explosive mixtures with it, potentially traveling to a source of ignition and flashing back.[9][13] Containers can explode when heated.[9][13]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][13]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[14] Eliminate all ignition sources such as sparks, flames, and hot surfaces.[7][9][13] Ensure adequate ventilation.[7][9] Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[7][9][13] Avoid breathing vapors or mist.[7]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][13]

-

Methods for Containment and Cleaning Up: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[7][13] Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.[9][13]

Handling and Storage

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][13] Wear appropriate PPE.[9] Keep away from heat, sparks, open flames, and other ignition sources.[7][9][13] Ground and bond containers when transferring material to prevent static discharge.[9][15] Use non-sparking tools and explosion-proof equipment.[9][13] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[4][7][9] Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[9][13] Keep containers tightly closed when not in use.[7][10][13] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[9]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[9] Use explosion-proof electrical, ventilating, and lighting equipment.[9][13] Eyewash stations and safety showers should be readily accessible near the workstation.[9][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9][13]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][13]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Clear, viscous liquid | [4][5][9] |

| Odor | Odorless | [4][5][9] |

| Melting Point | 6-8 °C (lit.) | [3] |

| -38 °C / -36.4 °F (mixture of isomers) | [4][5][9] | |

| Boiling Point | 165 °C (lit.) | [3] |

| 163 - 166 °C (mixture of isomers) | [4][5][7][9] | |

| Flash Point | 59 °C / 138.2 °F (closed cup) | |

| 58 °C / 136.4 °F (mixture of isomers) | [4][5][9][13] | |

| Autoignition Temperature | 296 °C / 564.8 °F | [5][13] |

| Density | 0.936 g/mL at 25 °C (lit.) | [3] |

| Explosion Limits | Lower: 1.3% | [4][5][13] |

| Water Solubility | Slightly soluble | [4][5] |

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air upon intense warming.[16]

-

Chemical Stability: The substance is stable under normal storage and handling conditions.[7][9]

-

Conditions to Avoid: Keep away from heat, flames, sparks, and other sources of ignition.[7][9] Avoid contact with incompatible materials.[9]

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides.[9]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release carbon monoxide (CO) and carbon dioxide (CO₂).[9]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not typically disclosed in standard safety data sheets. However, the hazard classifications are based on standardized testing methodologies, often following guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (General Protocol): Based on its classification as Category 4, the substance would have undergone testing similar to OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). This involves administering the substance to fasted animals (typically rats) in a stepwise procedure. The study aims to identify a dose causing evident toxicity but not mortality, to estimate the LD50 value.

-

Acute Inhalation Toxicity (General Protocol): The "Harmful if inhaled" classification suggests testing analogous to OECD Test Guideline 403 (Acute Inhalation Toxicity). In these studies, animals are exposed to the substance's vapor or aerosol at various concentrations for a fixed period (usually 4 hours). Observations for signs of toxicity and mortality are recorded during and after exposure to determine the LC50 value.

-

Eye Irritation (General Protocol): To be classified as causing "serious eye irritation," the substance would be tested under conditions similar to OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves applying the test substance to the eye of an animal (historically rabbits) and observing for effects on the cornea, iris, and conjunctiva at specific intervals. In vitro methods are now increasingly used as alternatives.

Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

Caption: Workflow for handling a chemical spill.

Caption: Logic for selecting appropriate PPE.

References

- 1. (±)-cis-2-methyl cyclohexanol, 7443-70-1 [thegoodscentscompany.com]

- 2. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7443-70-1 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. ud.goldsupplier.com [ud.goldsupplier.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. 2-Methylcyclohexanol | C7H14O | CID 11418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. thomassci.com [thomassci.com]

- 13. southwest.tn.edu [southwest.tn.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Discovery and History of 2-Methylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, stereochemistry, and synthesis of 2-methylcyclohexanol (B165396) isomers. It is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, comparative data, and visualizations of key chemical transformations.

Introduction and Stereoisomerism

2-Methylcyclohexanol is a cyclic alcohol that exists as two diastereomers: cis-2-methylcyclohexanol and trans-2-methylcyclohexanol (B1360119). The presence of two chiral centers at positions 1 (bearing the hydroxyl group) and 2 (bearing the methyl group) gives rise to four possible stereoisomers: (1R,2S) and (1S,2R) for the cis isomer (a pair of enantiomers), and (1R,2R) and (1S,2S) for the trans isomer (another pair of enantiomers). The spatial arrangement of the methyl and hydroxyl groups relative to the cyclohexane (B81311) ring significantly influences the physical and chemical properties of these isomers.

Historical Perspective

While a definitive first synthesis of 2-methylcyclohexanol is not readily apparent in readily available literature, early investigations into terpenes and cyclic compounds in the late 19th and early 20th centuries likely led to its preparation. A significant early documentation of 2-methylcyclohexanol comes from the work of the Nobel laureate Otto Wallach. In his 1906 publication, Wallach described the synthesis of 2-methylcyclohexanone (B44802) through the oxidation of 2-methylcyclohexanol, indicating that the alcohol was a known compound at the time and could be reliably synthesized.[1]

Early methods for the synthesis of 2-methylcyclohexanol isomers often resulted in mixtures. The development of stereoselective synthesis and more advanced separation techniques, such as gas chromatography, has been crucial for the isolation and study of the individual cis and trans isomers.

Physical and Chemical Properties

The cis and trans isomers of 2-methylcyclohexanol exhibit distinct physical properties due to differences in their three-dimensional structures and the resulting intermolecular forces. The cis isomer, being less stable, has a higher boiling point, while the more stable trans isomer has a lower boiling point.[2]

Table 1: Physical Properties of 2-Methylcyclohexanol Isomers

| Property | This compound | trans-2-Methylcyclohexanol | Mixture of Isomers |

| CAS Number | 7443-70-1[3][4][5][6][7] | 7443-52-9[8][9][10][11][12][13][14] | 583-59-5 |

| Molecular Formula | C₇H₁₄O[4][5][15] | C₇H₁₄O[9][13][16] | C₇H₁₄O |

| Molecular Weight ( g/mol ) | 114.19[4][5][15] | 114.19[9][10][13][16] | 114.19 |

| Boiling Point (°C) | 165[3][4][15][17] | 167.2-167.6[12], 167[10] | 163-166[18] |

| Melting Point (°C) | 6-8[3][4], 7[15] | -21[8][10][11][12] | -38[18] |

| Density (g/mL at 25°C) | 0.936[3][17] | 0.924[8][11][12] | 0.930 |

| Refractive Index (n20/D) | 1.465[4], 1.464[17] | 1.461[8][11][12] | 1.462 |

Experimental Protocols

The synthesis of 2-methylcyclohexanol isomers can be achieved through various methods, with the reduction of 2-methylcyclohexanone being one of the most common. The choice of reducing agent can influence the stereoselectivity of the reaction.

Synthesis of 2-Methylcyclohexanol by Reduction of 2-Methylcyclohexanone

This protocol describes a general method for the reduction of 2-methylcyclohexanone. The ratio of cis to trans isomers in the product will depend on the specific reducing agent used.

Materials:

-

2-methylcyclohexanone

-

Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄))

-

Anhydrous solvent (e.g., Methanol for NaBH₄, Diethyl ether or THF for LiAlH₄)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution

-

Dichloromethane (B109758) or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone in the appropriate anhydrous solvent.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent in small portions with continuous stirring. The reaction is exothermic and may require careful control of the addition rate to maintain a low temperature.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure the complete reduction of the ketone.

-

Quenching: Carefully quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl) to neutralize the excess reducing agent and any alkoxide intermediates. This step should be performed in an ice bath, especially when using LiAlH₄, as the quenching process can be vigorous.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (2-3 times).

-

Washing: Combine the organic extracts and wash them with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 2-methylcyclohexanol product.

-

Purification and Analysis: The product can be purified by distillation. The ratio of cis and trans isomers can be determined by gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of the Reduction Workflow:

Stereoselective Synthesis

The stereochemical outcome of the reduction of 2-methylcyclohexanone is influenced by the steric bulk of the reducing agent.

-

Formation of the cis Isomer: The use of sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the cis isomer. The bulky reagent approaches the carbonyl group from the less hindered equatorial face, delivering the hydride to the axial face, resulting in the hydroxyl group being in the equatorial position and cis to the methyl group.

-

Formation of the trans Isomer: Smaller reducing agents, like Lithium Aluminum Hydride (LiAlH₄), tend to favor the formation of the more thermodynamically stable trans isomer, where both the methyl and hydroxyl groups are in the equatorial position.

Diagram of Stereoselective Reduction Pathways:

Key Reactions Involving 2-Methylcyclohexanol

A well-studied reaction of 2-methylcyclohexanol is its acid-catalyzed dehydration to form a mixture of alkene isomers, primarily 1-methylcyclohexene and 3-methylcyclohexene. This reaction typically follows an E1 elimination mechanism.

Acid-Catalyzed Dehydration

Mechanism:

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of 2-methylcyclohexanol, forming a good leaving group (water).

-

Formation of a Carbocation: The loss of a water molecule leads to the formation of a secondary carbocation.

-

Hydride Shift (Rearrangement): The secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The removal of a proton from different adjacent carbons leads to the formation of different alkene isomers.

Diagram of the Dehydration Mechanism:

Conclusion

The study of 2-methylcyclohexanol isomers has provided valuable insights into stereochemistry and reaction mechanisms. From early investigations to modern stereoselective synthesis, the ability to control and characterize these isomers has been a testament to the advancements in organic chemistry. The distinct properties and reactivity of the cis and trans isomers continue to make them important substrates and building blocks in organic synthesis and for educational purposes. This guide serves as a foundational resource for professionals seeking to understand and utilize these versatile compounds in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. ud.goldsupplier.com [ud.goldsupplier.com]

- 3. This compound | 7443-70-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7443-70-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Cyclohexanol, 2-methyl-, cis- [webbook.nist.gov]

- 8. trans-2-methylcyclohexanol [stenutz.eu]

- 9. chemicalbull.com [chemicalbull.com]